4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone
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Overview
Description
4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties, such as increased stability, hydrophobicity, and significant electronic effects. The compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For example, the Suzuki–Miyaura coupling reaction is a widely applied method for forming carbon-carbon bonds, utilizing organoboron reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of environmentally benign reagents and catalysts is often prioritized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects, particularly in drug development.
Industry: The compound is utilized in the production of materials with specific desired properties, such as increased stability and hydrophobicity
Mechanism of Action
The mechanism by which 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can significantly influence the compound’s reactivity and interactions with biological molecules. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl ketone
- 3-(Trifluoromethyl)phenyl cyclopentyl ketone
- 4-Fluorophenyl cyclopentyl ketone
Comparison: 4-Fluoro-3-(trifluoromethyl)phenyl cyclopentyl ketone is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability, increased hydrophobicity, and significant electronic effects, making it particularly valuable in various applications .
Properties
IUPAC Name |
cyclopentyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4O/c14-11-6-5-9(7-10(11)13(15,16)17)12(18)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOJRUAKRBVWBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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